molecular formula C15H13N5O2 B2989438 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide CAS No. 1421522-10-2

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

Cat. No.: B2989438
CAS No.: 1421522-10-2
M. Wt: 295.302
InChI Key: QDHJWRHKJXFEDS-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzamide moiety. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the imidazole and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted imidazole and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)pyridin-3-yl)-2-methoxybenzamide
  • N-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-methoxybenzamide
  • N-(2-(1H-imidazol-1-yl)pyrimidin-6-yl)-2-methoxybenzamide

Uniqueness

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is unique due to the specific positioning of the imidazole and pyrimidine rings, which can result in distinct biological activities compared to its analogs. This unique structure allows for specific interactions with molecular targets, potentially leading to more effective therapeutic agents .

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)14(21)19-11-8-17-15(18-9-11)20-7-6-16-10-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHJWRHKJXFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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